molecular formula C12H12N4O3 B10973912 N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide

N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B10973912
M. Wt: 260.25 g/mol
InChI Key: BJNGOXOGKSSGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the dimethyl and carboxamide groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Amino derivative of the compound.

    Substitution: Nitro or halogen-substituted derivatives.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dimethyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N,1-dimethyl-4-nitro-N-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O3/c1-14-8-10(16(18)19)11(13-14)12(17)15(2)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

BJNGOXOGKSSGKC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.